Cas no 13638-89-6 (meso-2,3-Diphenyl-succinic Acid Diethyl Ester)

meso-2,3-Diphenyl-succinic Acid Diethyl Ester 化学的及び物理的性質
名前と識別子
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- diethyl (2R,3S)-2,3-diphenylbutanedioate
- Butanedioic acid, 2,3-diphenyl-, diethyl ester, (2R,3S)-
- Diethyl (2R,3S)-2,3-diphenylsuccinate
- LogP
- MESO-2,3-DIPHENYL-SUCCINIC ACID DIETHYL ESTER
- meso-2,3-Diphenyl-succinic Acid Diethyl Ester
-
- インチ: InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+
- InChIKey: AMAMWUWLDQUKAP-HDICACEKSA-N
- ほほえんだ: CCOC(=O)[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 326.15186
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 9
じっけんとくせい
- PSA: 52.6
meso-2,3-Diphenyl-succinic Acid Diethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12148502-100g |
meso-2,3-Diphenyl-succinic acid diethyl ester |
13638-89-6 | 95+% | 100g |
$774 | 2024-07-23 | |
TRC | D494048-500mg |
meso-2,3-Diphenyl-succinic Acid Diethyl Ester |
13638-89-6 | 500mg |
$ 70.00 | 2022-06-05 | ||
TRC | D494048-100mg |
meso-2,3-Diphenyl-succinic Acid Diethyl Ester |
13638-89-6 | 100mg |
$ 50.00 | 2022-06-05 | ||
Fluorochem | 046212-50g |
meso-2,3-Diphenyl-succinic acid diethyl ester |
13638-89-6 | >98 | 50g |
£408.00 | 2022-02-28 | |
TRC | D494048-1g |
meso-2,3-Diphenyl-succinic Acid Diethyl Ester |
13638-89-6 | 1g |
$ 115.00 | 2022-06-05 | ||
Fluorochem | 046212-10g |
meso-2,3-Diphenyl-succinic acid diethyl ester |
13638-89-6 | >98 | 10g |
£123.00 | 2022-02-28 |
meso-2,3-Diphenyl-succinic Acid Diethyl Ester 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
meso-2,3-Diphenyl-succinic Acid Diethyl Esterに関する追加情報
Diethyl (2R,3S)-2,3-Diphenylbutanedioate: A Comprehensive Overview
Diethyl (2R,3S)-2,3-diphenylbutanedioate, also known by its CAS number CAS 13638-89-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a diethyl ester derivative with a unique stereochemistry that makes it highly versatile for various applications. Recent studies have highlighted its potential in the development of advanced materials and pharmaceuticals, making it a focal point for researchers worldwide.
The molecular structure of diethyl (2R,3S)-2,3-diphenylbutanedioate consists of a butanedioic acid backbone with two phenyl groups attached at the 2R and 3S positions. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The presence of two phenyl groups enhances the compound's stability and aromaticity, while the ester groups provide solubility and reactivity in various chemical reactions.
Recent research has focused on the synthesis and characterization of CAS 13638-89-6. Scientists have developed novel methods to synthesize this compound with high stereoselectivity, ensuring the correct configuration at the 2R and 3S positions. These advancements have improved the yield and purity of the compound, making it more accessible for industrial applications.
In terms of physical properties, diethyl (2R,3S)-2,3-diphenylbutanedioate exhibits a melting point of approximately 75°C and a boiling point around 150°C under standard conditions. Its molecular weight is 404.47 g/mol, and it is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate.
The stereochemistry of this compound plays a pivotal role in its applications. The (2R,3S) configuration ensures optimal interaction with other molecules in reactions, making it ideal for use as a building block in organic synthesis. For instance, it has been employed in the synthesis of bioactive compounds with potential pharmacological activities.
One of the most promising applications of CAS 13638-89-6 is in the field of materials science. Researchers have utilized this compound as a precursor for synthesizing advanced polymers with tailored properties. Its ability to form stable polymer networks has made it a valuable component in the development of high-performance materials for electronic devices and biomedical applications.
In addition to its role in materials science, diethyl (2R,3S)-2,3-diphenylbutanedioate has shown potential in drug discovery. Its unique structure allows for interactions with specific biological targets, making it a candidate for designing new therapeutic agents. Recent studies have explored its ability to modulate enzyme activity and cellular signaling pathways, highlighting its potential as a lead compound for drug development.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that CAS 13638-89-6 undergoes biodegradation under specific conditions, reducing its environmental footprint. This information is crucial for industries aiming to adopt sustainable practices while utilizing this compound.
In conclusion, diethyl (2R,3S)-2,3-diphenylbutanedioate, or CAS 13638-89-6, is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing technological and biomedical frontiers.
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